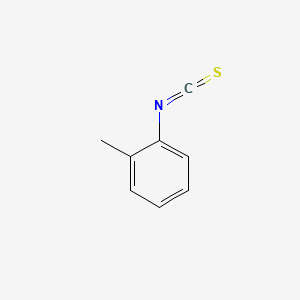

2-Methylphenyl isothiocyanate

Description

Isothiocyanates as Heterocumulenes in Organic Synthesis

Chemically, isothiocyanates are classified as heterocumulenes, a group of molecules featuring a sequence of three or more consecutive double bonds involving at least one heteroatom. arkat-usa.orgresearchgate.net The −N=C=S functional group makes isothiocyanates highly reactive electrophiles, particularly at the central carbon atom, which is susceptible to nucleophilic attack. This reactivity is fundamental to their utility in organic synthesis. They are versatile intermediates used to construct a wide array of nitrogen- and sulfur-containing compounds, including various heterocycles like thiazoles and thiadiazoles. arkat-usa.orgresearchgate.netthieme-connect.com A primary reaction of isothiocyanates is their addition reaction with primary and secondary amines to form substituted thioureas. smolecule.comnih.gov This reaction is a cornerstone in the synthesis of more complex molecules and is also utilized in bioconjugation techniques for labeling proteins. smolecule.com

Natural Occurrence and Biosynthesis of Isothiocyanates

Natural Occurrence and Biosynthesis of Isothiocyanates

Isothiocyanates are predominantly found in nature as secondary metabolites in plants, particularly those of the Brassicaceae (or cruciferous) family, which includes vegetables like broccoli, cabbage, cauliflower, and kale. nih.govwikipedia.orgnih.gov They are not present in intact plant cells but are generated through enzymatic hydrolysis of precursor compounds called glucosinolates. nih.govwikipedia.org When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their conversion into isothiocyanates and other products. rjpharmacognosy.irnih.govfoodandnutritionjournal.org This process is considered a defense mechanism for the plant against pests and pathogens. mdpi.com While most naturally occurring isothiocyanates are aliphatic, the first aromatic isothiocyanates, rapalexins A and B, were discovered as phytoalexins in cruciferous plants. rsc.org

Role of Isothiocyanates in Chemical Industry and Biological Applications

In the chemical industry, isothiocyanates serve as crucial intermediates for synthesizing a range of products. thieme-connect.com They are used in the production of agrochemicals, such as pesticides and soil fumigants, and pharmaceuticals. thieme-connect.comtaylorandfrancis.com Their ability to react with various nucleophiles makes them valuable building blocks in combinatorial chemistry and drug discovery. beilstein-journals.org

Biologically, isothiocyanates are known for a wide spectrum of activities, which has spurred extensive research. These activities include antimicrobial, anti-inflammatory, and antioxidant properties. foodandnutritionjournal.orgsciopen.commdpi.com In research, they are investigated for their potential to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death). nih.govresearchgate.net The mechanism often involves the modulation of cellular signaling pathways and the induction of phase II detoxifying enzymes that protect cells from damage. nih.govoregonstate.edu

Structure

3D Structure

Propriétés

IUPAC Name |

1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKYYPPZLPVIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210325 | |

| Record name | 2-Tolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-69-7 | |

| Record name | 2-Methylphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tolyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Tolyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TOLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ST94Z07Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Aryl Isothiocyanates in Research

Aryl isothiocyanates, where the isothiocyanate group is attached to an aromatic ring, are a particularly important subclass in organic synthesis and medicinal chemistry. The aromatic ring influences the electronic properties of the isothiocyanate group, modulating its reactivity. These compounds are extensively used as synthons for creating diverse heterocyclic structures and are common starting materials for producing substituted thioureas by reacting them with amines. google.comdergipark.org.trmaterialsciencejournal.org In medicinal chemistry research, aryl isothiocyanates are investigated as scaffolds for developing new therapeutic agents, attributed to their wide range of observed biological activities. chemrxiv.orgrsc.org

Specific Focus on 2 Methylphenyl Isothiocyanate Within Academic Research Contexts

Established Synthetic Routes for this compound

The synthesis of this compound, like other isothiocyanates, can be achieved through several established chemical routes. These methods primarily involve the reaction of the corresponding primary amine, o-toluidine, with a thiocarbonyl transfer reagent or the decomposition of an intermediate dithiocarbamate (B8719985) salt.

Amination of Thiophosgene-Based Methods

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a classical and widely used method for preparing isothiocyanates. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. nih.gov For the synthesis of this compound, o-toluidine is reacted with thiophosgene. prepchem.com The process can be carried out in a biphasic system, for example, using an organic solvent like chloroform (B151607) and an aqueous solution of a base such as potassium carbonate. prepchem.com

While this method is effective, the high toxicity and volatility of thiophosgene are significant drawbacks, prompting the development of alternative and safer "thiocarbonyl transfer" reagents. tandfonline.comgoogle.com These alternatives include thiocarbonylditriazole and di-2-pyridyl thionocarbonate. tandfonline.com

Synthesis from Amines and Carbon Disulfide with Catalysts

A common and versatile method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. chemrxiv.org This salt is then decomposed to the isothiocyanate using a desulfurizing agent. nih.govchemrxiv.org In the case of this compound, o-toluidine is reacted with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) to form the corresponding dithiocarbamate salt. cbijournal.comgoogle.com

Various catalysts and reagents can be employed to facilitate the subsequent desulfurization step. Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly increase the reaction rate. cbijournal.com The choice of desulfurizing agent is crucial and can influence the reaction conditions and yield.

| Catalyst/Reagent | Reaction Conditions | Outcome | Reference |

| 4-dimethylaminopyridine (DMAP) | Catalytic amount with CS₂ | Increased reaction rate | cbijournal.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Catalytic amount with CS₂ | Increased reaction rate | cbijournal.com |

| Cobalt (II) chloride hexahydrate | Two-step, one-pot reaction | Good to excellent yields | researchgate.net |

| tert-butyl hydroperoxide | With DMAP as catalyst | Yields of 41-82% for various isothiocyanates | researchgate.net |

Reaction of Phenyl Chlorothionoformate with Primary Amines

A facile and efficient synthesis of isothiocyanates can be achieved through the reaction of primary amines with phenyl chlorothionoformate. organic-chemistry.orgorganic-chemistry.org This method can be performed as a one-pot process or a two-step approach in the presence of solid sodium hydroxide. organic-chemistry.orgresearchgate.net The one-pot process is particularly suitable for preparing alkyl and electron-rich aryl isothiocyanates, while the two-step approach demonstrates greater versatility, being effective for a broader range of amines, including those that are highly electron-deficient. organic-chemistry.orgresearchgate.net For the synthesis of this compound, o-toluidine would be reacted with phenyl chlorothionoformate. This method is considered advantageous due to the use of readily available and less toxic raw materials. researchgate.net

Desulfurization of Dithiocarbamic Acid Salts

The desulfurization of dithiocarbamic acid salts, formed from the reaction of primary amines and carbon disulfide, is a cornerstone of many isothiocyanate synthesis methods. nih.govjst.go.jp A variety of reagents can be used to effect this transformation, each with its own advantages. tandfonline.com

Common desulfurizing agents include:

Iodine: Molecular iodine, in combination with a base like sodium bicarbonate, provides an efficient and environmentally friendly method for desulfurizing dithiocarbamic acid salts. tandfonline.comresearchgate.net The reaction can be carried out in a biphasic water/ethyl acetate (B1210297) system, which simplifies the workup procedure. tandfonline.comcbijournal.com

Ethyl Chloroformate: This reagent is used to decompose the dithiocarbamate salt, leading to the formation of the isothiocyanate. cbijournal.comorgsyn.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a catalytic amount of DMAP or DABCO, Boc₂O serves as an effective desulfurizing agent, with the advantage that most byproducts are volatile, simplifying purification. cbijournal.comkiku.dk

Tosyl Chloride: In the presence of triethylamine, tosyl chloride can mediate the decomposition of in situ generated dithiocarbamate salts to yield isothiocyanates. organic-chemistry.org

Cyanuric Chloride: This reagent has been used as a desulfurizing agent under mild conditions to convert dithiocarbamates to isothiocyanates. d-nb.infogoogle.com

Sodium Persulfate: This reagent can be used for the desulfurization step in water, offering a green and practical approach. rsc.org

| Desulfurizing Agent | Key Features | Reference(s) |

| Iodine | Mild, efficient, environmentally friendly, biphasic system | tandfonline.comcbijournal.comresearchgate.net |

| Ethyl Chloroformate | Commonly used for dithiocarbamate decomposition | cbijournal.comorgsyn.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Volatile byproducts, simplified workup | cbijournal.comkiku.dk |

| Tosyl Chloride | Mediates decomposition of in situ generated salts | organic-chemistry.org |

| Cyanuric Chloride | Mild conditions | d-nb.infogoogle.com |

| Sodium Persulfate | Green synthesis in water | rsc.org |

Industrial Production Methods

For large-scale industrial production of isothiocyanates, including this compound, methods that are cost-effective, use readily available materials, and have straightforward workup procedures are preferred. cbijournal.com The synthesis from amines and carbon disulfide followed by desulfurization is a common industrial route. google.com The "one-pot" synthesis approach, where the dithiocarbamate salt is generated and then desulfurized in the same reaction vessel without isolation of the intermediate, is particularly advantageous for industrial applications. d-nb.inforesearchgate.net The use of reagents like cyanuric chloride, which are affordable in large quantities, makes this route economically viable. d-nb.info The development of processes that can be scaled up, such as those using aqueous conditions, also holds promise for industrial applications. d-nb.info

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant focus on developing more environmentally friendly and efficient methods for the synthesis of isothiocyanates. These "green chemistry" approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One notable green approach is the use of water as a solvent. rsc.orgresearchgate.net For instance, the synthesis of isothiocyanates from amines and carbon disulfide using sodium persulfate as the desulfurizing agent can be effectively carried out in water. rsc.org Similarly, using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic system is considered a green method due to the low toxicity of the reagents and the ease of product separation. tandfonline.comcbijournal.comresearchgate.net

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing isothiocyanates, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govmdpi.com This technique has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates. mdpi.com

Other advanced strategies include the use of solid-supported reagents and flow chemistry. Flow reactors can offer better control over reaction parameters and allow for safer handling of hazardous intermediates. chemicalbook.com The tandem Staudinger/aza-Wittig reaction is another powerful method for producing isothiocyanates with excellent yields, which can also be performed on a larger scale. nih.gov The development of one-pot syntheses that avoid the isolation of intermediates contributes to a more streamlined and efficient process, which is a key principle of green chemistry. researchgate.netdergipark.org.tr

| Strategy | Description | Advantages | Reference(s) |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally friendly, reduced use of organic solvents. | rsc.orgresearchgate.net |

| Iodine-mediated desulfurization | Use of molecular iodine and sodium bicarbonate in a biphasic system. | Mild, non-toxic reagents, easy workup. | tandfonline.comcbijournal.comresearchgate.net |

| Microwave-assisted synthesis | Application of microwave irradiation to accelerate the reaction. | Faster reaction times, often higher yields. | nih.govmdpi.com |

| Flow Chemistry | Performing reactions in a continuous flow system. | Better control, safer handling of hazardous materials. | chemicalbook.com |

| One-pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste. | researchgate.netdergipark.org.tr |

Metal-Catalyzed Syntheses

Metal catalysts play a significant role in the synthesis of isothiocyanates, often facilitating the decomposition of dithiocarbamate intermediates formed from primary amines and carbon disulfide. Various metal-based systems have been developed to improve efficiency and yield.

Iron-catalyzed systems provide an eco-friendly and cost-effective method for producing aryl isothiocyanates. researchgate.net In one approach, an iron catalyst facilitates the synthesis from the corresponding amine (o-toluidine for this compound) and carbon disulfide, proceeding through a thiocarbamate salt intermediate. researchgate.net This method is notable for its mild conditions and applicability to both aromatic and aliphatic amines. researchgate.net

Other transition metals have also proven effective. Catalysts such as cobalt(II) chloride and copper(II) sulfate (B86663) are inexpensive, readily available, and capable of producing aromatic isothiocyanates from dithiocarbamate salts with fair to good yields. nih.gov Palladium catalysts have been employed in the intramolecular C-H sulfurization of arylthioureas, a reaction pathway that can lead to isothiocyanate-related structures. scispace.com Furthermore, rhodium and molybdenum catalysts are effective in converting isocyanides to isothiocyanates. mdpi.com

A green chemistry approach involves using zinc peroxide as a desulfurizing agent in the reaction between an amine and carbon disulfide, which can synthesize various isothiocyanates in high yields under mild, room-temperature conditions. researchgate.net

Table 1: Selected Metal-Catalyzed Synthesis Approaches for Isothiocyanates

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Iron Catalyst | Aryl/Aliphatic Amines, CS₂ | Eco-friendly, inexpensive, mild conditions. | researchgate.net |

| Cobalt(II) chloride | Dithiocarbamate salts | Cheap, readily available, stable catalyst. | nih.gov |

| Copper(II) sulfate | Dithiocarbamate salts | Effective for aromatic and aliphatic types. | nih.gov |

| Zinc Peroxide | Amines, CS₂, Liquid Ammonia | Clean, green procedure; high yields at room temp. | researchgate.net |

| Selenium/Rhodium | Isocyanides | Facilitates conversion of isocyanides to ITCs. | mdpi.com |

Deep Eutectic Solvents (DES) as Reaction Media

Deep Eutectic Solvents (DESs) are emerging as green and eco-friendly media for organic synthesis. mdpi.comresearchgate.net These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), offer advantages such as low toxicity, biodegradability, and high solvation capacity. nih.gov

In the context of isothiocyanate chemistry, DESs have been successfully used as both the solvent and catalyst for reactions involving isothiocyanates, such as the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and various isothiocyanates. mdpi.comresearchgate.netnih.govnih.gov Studies using a model reaction with phenyl isothiocyanate demonstrated that a choline chloride:urea (B33335) (1:2) mixture was highly effective. mdpi.comresearchgate.net While direct synthesis of this compound in DES is not extensively detailed, the principles suggest a promising green alternative to conventional volatile organic solvents for its formation from o-toluidine and a thiocarbonyl source.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. nih.govtandfonline.com This technique has been successfully applied to the synthesis of isothiocyanates. researchgate.net

One prominent microwave-assisted method involves the conversion of isocyanides to isothiocyanates using Lawesson's reagent in the presence of a catalytic amount of an amine base, such as triethylamine. tandfonline.com This protocol is noted for its efficiency and broad applicability to a range of functionalized isothiocyanates. tandfonline.com

Another highly effective "greener" approach is the direct, one-pot microwave-assisted synthesis from primary amines (like o-toluidine) and carbon disulfide. researchgate.netresearchgate.net A key advantage of this method is that the decomposition of the intermediate dithiocarbamate to the final isothiocyanate product occurs without the need for an additional desulfurizing agent. researchgate.netresearchgate.net This streamlined process is scalable and preserves the stereochemistry of chiral amines. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Isothiocyanate Synthesis

| Method | Reagents | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Isocyanide, Lawesson's Reagent, Amine Base | Microwave Irradiation | Rapid, efficient conversion of C=O to C=S. | tandfonline.com |

| Microwave-Assisted | Primary Amine, CS₂, Triethylamine | Microwave Irradiation | One-pot, no extra desulfurating agent, rapid. | researchgate.net |

| Conventional Heating | Primary Amine, CS₂, Desulfurizing Agent | Reflux | Established method. | tandfonline.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The collapse of cavitation bubbles generates localized high pressures and temperatures, leading to enhanced yields, shorter reaction times, and better selectivity. nih.gov

This green chemistry technique has been effectively applied in reactions involving isothiocyanates. For instance, the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates showed significantly higher yields when conducted with ultrasonication in deep eutectic solvents compared to conventional stirring or microwave heating. mdpi.comnih.gov Similarly, ultrasound has been used to synthesize novel triazole derivatives by coupling with isothiocyanates. mdpi.comnih.gov These examples demonstrate the utility of ultrasound in promoting reactions of the isothiocyanate functional group, suggesting its potential as an efficient method for the synthesis of this compound itself.

One-Pot Synthesis Protocols

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot protocols for the preparation of this compound from its corresponding primary amine, o-toluidine, have been developed.

A common and practical approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. chemrxiv.orgd-nb.info This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. d-nb.info For example, a general one-pot process uses aqueous conditions with cyanuric chloride as the desulfurizing agent, which has been shown to produce high yields and is suitable for large-scale applications. d-nb.info

Another method employs sodium hydroxide (NaOH) in a one-pot procedure from aryl amines and carbon disulfide. researchgate.net This protocol is advantageous as it operates under mild benchtop conditions and does not require an extra desulfurizing reagent, with NaOH serving as both the base and the agent for decomposing the dithiocarbamate intermediate. researchgate.net A two-step, one-pot process using phenyl chlorothionoformate has also been reported, which is versatile for a broad range of amines. organic-chemistry.orgorganic-chemistry.org

Derivatization and Structural Modification of this compound

The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with nucleophiles, making this compound a valuable intermediate for the synthesis of a wide array of heterocyclic compounds and other derivatives. mdpi.com

Synthesis of Thiourea Derivatives

The most common derivatization of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. researchgate.net This reaction proceeds via a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.gov

This condensation reaction is highly versatile and has been used to synthesize a vast library of thiourea compounds by reacting various isothiocyanates with different amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.netmdpi.comnih.gov For instance, reacting this compound with o-toluidine would yield 1,3-bis(2-methylphenyl)thiourea. A specific synthesis of 1-(2-methylphenyl)-3-(2-phenylquinazolin-4-yl)thiourea has been reported with a 51% yield from the reaction with the appropriate amine. mdpi.com

The reaction conditions are typically mild, often carried out by stirring the reactants in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) at room temperature. researchgate.netscispace.com The reaction can also be carried out under aqueous "on-water" conditions, offering a sustainable and chemoselective route to unsymmetrical thioureas. organic-chemistry.org

Furthermore, isothiocyanates can react with hydrazides (R-CO-NH-NH₂) to produce thiosemicarbazides, which are a specific class of thiourea derivatives. mdpi.com This reaction is also typically achieved through a simple condensation, which can be accelerated using microwave irradiation.

Table 3: Examples of Thiourea Synthesis from Isothiocyanates

| Isothiocyanate | Nucleophile | Product Type | Key Features of Synthesis | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Various Amines | N,N'-Disubstituted Thioureas | Condensation in dichloromethane or tert-butanol. | researchgate.net |

| This compound | 2-Amino-phenylquinazoline | 1-substituted-3-(2-phenylquinazolin-4-yl) thiourea | One-pot cycloaddition reaction sequence. | mdpi.com |

| (Thio)isocyanates | Amines | Unsymmetrical (Thio)ureas | "On-water" reaction, simple filtration, sustainable. | organic-chemistry.org |

| Alkyl/Aryl isothiocyanate | Hydrazine (B178648) Hydrate (B1144303) | Thiosemicarbazides | Microwave-assisted coupling, rapid reaction. | mdpi.com |

Formation of Thiocarbamate Esters

The reaction of isothiocyanates with alcohols provides a direct route to the synthesis of thiocarbamate esters, also known as thiourethanes. This compound reacts with alcohols, where the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate moiety. This addition reaction typically proceeds under neutral or base-catalyzed conditions.

Studies have shown that the nature of the alcohol can influence the reaction outcome. Reactions with long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol tend to yield the corresponding N-(2-methylphenyl)-O-alkyl thiocarbamates cleanly. nih.gov However, when using smaller-chain alcohols, the formation of symmetrical 1,3-disubstituted thioureas can occur as a side product. nih.gov For instance, the reaction of a hydrazide with phenyl isothiocyanate in ethanol, catalyzed by triethylamine, unexpectedly yielded O-ethyl N-phenylcarbamothioate instead of the anticipated thiosemicarbazide (B42300) product, highlighting the reactivity of the alcohol solvent. researchgate.net

The general reaction is as follows:

This compound + R-OH → 2-Methylphenyl-NH-C(=S)-OR

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Aryl Isothiocyanate | Long-chain alcohol | N-Aryl-O-alkyl carbamate (B1207046) | nih.gov |

| Phenyl Isothiocyanate | Ethanol | O-ethyl N-phenylcarbamothioate | researchgate.net |

Cyclization Reactions involving this compound

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic addition followed by intramolecular cyclization is fundamental to the construction of important scaffolds like benzothiazoles, benzoxazoles, quinazolines, and triazoles.

Synthesis of 2-Aminobenzothiazoles

The 2-aminobenzothiazole (B30445) framework is a "privileged structure" in medicinal chemistry. nih.gov A common strategy for its synthesis involves the reaction of an aryl isothiocyanate with a suitable precursor, followed by cyclization. One established method is the iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiol with an isothiocyanate in water. clockss.org In this process, the amino group of the 2-aminobenzenethiol attacks the isothiocyanate, followed by an intramolecular S-arylation to form the thiazole ring.

Another approach involves the palladium-catalyzed C–H sulfurization/cyclization of two isothiocyanate molecules. rsc.org More specifically for derivatives, a copper-catalyzed method has been developed for the synthesis of 2-aminobenzothiazoles from in situ generated 2-halothioureas. researchgate.net For example, 4-methyl-2-iodophenyl isothiocyanate reacts with morpholine (B109124) to form a thiourea intermediate, which then undergoes intramolecular cyclization to yield the corresponding 2-aminobenzothiazole derivative. researchgate.net

| Precursors | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzenethiol, Isothiocyanate | Fe(NO₃)₃·9H₂O, Water, 80 °C | 2-Aminobenzothiazole | clockss.org |

| Phenylisothiocyanate | Palladium, DMSO | 2-Aminobenzothiazole | rsc.org |

| 4-Methyl-2-iodophenyl isothiocyanate, Morpholine | Copper Iodide (CuI), Water | 2-(Morpholin-4-yl)-5-methyl-1,3-benzothiazole | researchgate.net |

Synthesis of 2-Aminobenzoxazoles

The synthesis of 2-aminobenzoxazoles from this compound typically involves its reaction with a 2-aminophenol (B121084). The reaction proceeds via a tandem process where the amino group of the 2-aminophenol adds to the isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. rsc.org

This transformation can be promoted under various conditions. An environmentally benign method uses water as a solvent, which can significantly accelerate the reaction rate compared to organic solvents. rsc.org Other methods include using elemental sulfur and potassium carbonate in DMSO, researchgate.net or employing an electrochemical approach with catalytic amounts of sodium iodide and sodium chloride in an undivided cell. researchgate.netdntb.gov.ua A specific example is the reaction of 2-aminophenol with 3-methylphenyl isothiocyanate (a positional isomer of the title compound), which proceeds via electrochemical synthesis to yield N-(3-methylphenyl)-1,3-benzoxazol-2-amine. lookchem.com

| Precursors | Catalyst/Conditions | Product Type | Reference |

| 2-Aminophenol, Isothiocyanate | Water | 2-Aminobenzoxazole | rsc.org |

| 2-Aminophenol, Isothiocyanate | Elemental Sulfur, K₂CO₃, DMSO | 2-Aminobenzoxazole | researchgate.net |

| 2-Aminophenol, Isothiocyanate | NaI, NaCl, Electrochemical | 2-Aminobenzoxazole | researchgate.netdntb.gov.ua |

Synthesis of Quinazolinone and Quinazolinthione Derivatives

Quinazolinone and quinazolinthione derivatives can be synthesized using this compound through reactions with anthranilic acid or its derivatives. For the synthesis of 2-mercaptoquinazolin-4(3H)-ones (a tautomeric form of quinazolinthiones), anthranilic acid is condensed with an isothiocyanate. nih.gov This reaction can be performed in green media like deep eutectic solvents (DESs), which can act as both the solvent and catalyst. nih.gov

A metal-free method involves the reaction of 2-aminoacetophenones with isothiocyanates to produce 3-substituted 4-methylene-quinazolinthiones. researchgate.net Furthermore, complex quinazolinone derivatives can be accessed. For example, reacting 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one with an appropriate isothiocyanate in ethanol with a triethylamine catalyst yields 1-substituted-3-(4-oxo-2-(phenoxymethyl)quinazoline-3(4H)-yl)thiourea derivatives. sphinxsai.com Similarly, reacting N-(2-cyanophenyl)benzimidoyl isothiocyanate with o-toluidine (2-methylaniline) leads to an intermediate that cyclizes to form 1-(2-Methylphenyl)-3-(2-phenylquinazolin-4-yl) thiourea. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Anthranilic Acid | Phenyl Isothiocyanate | 2-Mercaptoquinazolin-4(3H)-one | nih.gov |

| 2-Aminoacetophenone | Isothiocyanate | 4-Methylene-quinazolinthione | researchgate.net |

| 3-Amino-2-(phenoxymethyl) quinazolin-4(3H)-one | Isothiocyanate | Quinazolinone-thiourea derivative | sphinxsai.com |

| N-(2-Cyanophenyl)benzimidoyl isothiocyanate | o-Toluidine | Quinazoline-thiourea derivative | mdpi.com |

Synthesis of 1,2,4-Triazole (B32235) and 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of both 1,2,4-triazole and 1,3,4-thiadiazole derivatives from this compound commences with a common intermediate: a 1,4-disubstituted thiosemicarbazide. This intermediate is formed through the nucleophilic addition of a carboxylic acid hydrazide to the isothiocyanate. rroij.comtubitak.gov.tr

The subsequent cyclization of the thiosemicarbazide determines the final heterocyclic product.

1,2,4-Triazoles : Base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide yields the corresponding 1,2,4-triazole-3-thione. tubitak.gov.tr For example, reacting N¹-[2-(4-Hydroxyphenyl) acetyl] N⁴-(2-methylphenyl)-3-thiosemicarbazide with sodium hydroxide in refluxing ethanol leads to the formation of 5-(4-Hydroxyphenyl) methyl-4-(2-methylphenyl)-3-mercapto-1,2,4(H)-triazole. rroij.com

1,3,4-Thiadiazoles : Acid-catalyzed cyclization of the same thiosemicarbazide intermediate furnishes the substituted 1,3,4-thiadiazole. tubitak.gov.tr Typically, concentrated sulfuric acid is used to facilitate this transformation. tubitak.gov.trmdpi.com

| Intermediate | Catalyst/Conditions | Product | Reference |

| Thiosemicarbazide | Sodium Hydroxide (Base) | 1,2,4-Triazole | rroij.comtubitak.gov.tr |

| Thiosemicarbazide | Sulfuric Acid (Acid) | 1,3,4-Thiadiazole | tubitak.gov.trmdpi.com |

Nucleophilic Addition Reactions

The isothiocyanate functional group (-N=C=S) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. smolecule.com This reactivity is the cornerstone of its utility in synthesis. The addition of a nucleophile (Nu-H) across the C=N bond results in the formation of a thiourea or related derivative.

2-Methylphenyl-N=C=S + Nu-H → 2-Methylphenyl-NH-C(=S)-Nu

Nitrogen nucleophiles are the most common reactants. arkat-usa.org

Reaction with Amines : Primary and secondary amines readily add to this compound to form N,N'-disubstituted thioureas. This reaction is the initial step in the synthesis of many of the heterocyclic systems discussed previously, such as 2-aminobenzothiazoles. nih.gov

Reaction with Hydrazines/Hydrazides : Hydrazine hydrate reacts with isothiocyanates to give hydrazinecarbothioamides (thiosemicarbazides). nih.gov Similarly, carboxylic acid hydrazides react to form N-acyl-thiosemicarbazides, which are crucial precursors for 1,2,4-triazoles and 1,3,4-thiadiazoles. rroij.commdpi.com

The nucleophilic addition to this compound is a fundamental and often initial step that paves the way for more complex subsequent transformations, particularly intramolecular cyclizations. arkat-usa.org

Radical Reactions

The isothiocyanate functional group (-N=C=S) in this compound, and aryl isothiocyanates in general, can participate in a variety of radical reactions. These reactions often proceed through cascade mechanisms, leading to the formation of complex heterocyclic structures. The sulfur atom of the isothiocyanate group is a key site for initial radical addition, typically by carbon-centered radicals, which generates α-(arylthio)imidoyl radical intermediates. nih.govacs.org These intermediates are pivotal in subsequent cyclization steps.

One significant area of study has been the gas-phase reactions of isothiocyanates with hydroxyl (OH) radicals, which are important for understanding their atmospheric lifetime. researchgate.net Research conducted in a smog chamber has determined the relative rate constants for these reactions. For this compound, the reaction with OH radicals is a primary degradation pathway in the troposphere. researchgate.net The rate constants for several isothiocyanates have been measured, highlighting their atmospheric reactivity. researchgate.net The estimated tropospheric lifetime for these compounds, based on their reaction with OH radicals, ranges from 3.5 to 18.8 hours. researchgate.net

Table 1: Rate Constants for the Gas-Phase Reaction of Selected Isothiocyanates with OH Radicals at 297±2 K

| Compound | Rate Constant (kOH x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Methyl isothiocyanate | 12.8 |

| Ethyl isothiocyanate | 25.5 |

| Allyl isothiocyanate | 99.5 |

| Phenyl isothiocyanate | 42.6 |

| This compound | 55.7 |

| Benzoyl isothiocyanate | 29.8 |

| 4-Methoxyphenyl (B3050149) isothiocyanate | 89.9 |

Data sourced from a study on the gas-phase reactions of isothiocyanates in a smog chamber-mass analyzer system. researchgate.net

In synthetic organic chemistry, aryl isothiocyanates undergo novel cascade radical reactions. For instance, aryl radicals can react with aryl isothiocyanates to initiate a sequence involving the formation of an α-(arylthio)imidoyl radical. nih.gov This is followed by cyclization steps. One such pathway is a [3+2] radical annulation, where the imidoyl radical undergoes a 5-exo-dig cyclization onto a cyano group, followed by a 6-membered ring closure, ultimately yielding tetracondensed nitrogen heterocycles. nih.gov

Other complex cascade reactions have been developed, such as the reaction of 2-alkynyl-substituted aryl radicals with aryl isothiocyanates. acs.org This process also begins with the formation of an α-(arylsulfanyl)imidoyl radical, which then undergoes a 5-exo-dig cyclization onto the alkyne. The resulting vinyl radical can then cyclize further to produce benzothieno[2,3-b]quinolines. acs.org Similarly, reactions between aryl radicals and 2-(2-phenylethynyl)phenyl isothiocyanate can lead to thiochromeno[2,3-b]indoles through competitive [4+2] and [4+1] radical annulations. acs.org

Furthermore, metal-free reactions involving aminyl radicals have been developed. The reaction of aryl isothiocyanates with formamides, in the presence of initiators like tert-butyl hydroperoxide (TBHP), generates aminyl radicals. rsc.org These radicals add to the isothiocyanate group, initiating a cyclization that yields 2-aminobenzothiazoles. rsc.org

The antioxidant potential of aryl isothiocyanates, which involves their interaction with free radicals, has also been explored. It is proposed that the sulfur atom of the isothiocyanate can react with radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) to form a stabilized α-(arylsulfanyl)imidoyl radical. nih.gov Theoretical studies using Density Functional Theory (DFT) have investigated the hydroxyl radical (HO•) scavenging activity of isothiocyanates, considering mechanisms like Formal Hydrogen Transfer (FHT) and Radical Adduct Formation (RAF). chemrxiv.org

Coordination Chemistry and Ligand Design

2-Methylphenyl Isothiocyanate as a Ligand

While this compound itself can act as a ligand, it is more commonly used as a precursor to synthesize more complex ligands, such as thiourea (B124793) derivatives. materialsciencejournal.orgresearchgate.net The isothiocyanate group (-N=C=S) is a key functional group that allows for this transformation. The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, most notably by amines, to form thiourea derivatives. researchgate.net These resulting thiourea compounds are versatile ligands capable of coordinating with metal ions in various ways. materialsciencejournal.orgresearchgate.netresearchgate.net

The coordination potential of these ligands stems from the presence of multiple donor atoms, primarily the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the urea (B33335) backbone. materialsciencejournal.orgresearchgate.netsphinxsai.com This allows them to act as monodentate, bidentate, or even bridging ligands, leading to the formation of a wide array of coordination complexes with different geometries and nuclearities. researchgate.netmdpi.com

Coordination with Transition Metals

The coordination of ligands derived from this compound with transition metals has been a subject of significant research. This is due to the interesting structural and electronic properties of the resulting metal complexes.

Synthesis of Metal Complexes

The synthesis of transition metal complexes using ligands derived from this compound typically involves the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. materialsciencejournal.orgresearchgate.net For instance, thiourea derivatives of this compound have been used to synthesize complexes of various transition metals, including copper, nickel, cobalt, and zinc. materialsciencejournal.orgresearchgate.netcardiff.ac.uk

A general synthetic route involves dissolving the thiourea ligand in a solvent like ethanol (B145695) or methanol (B129727) and then adding a solution of the metal chloride salt. materialsciencejournal.org The resulting mixture is often stirred for a period to allow for the complexation to occur, after which the metal complex precipitates and can be isolated by filtration. materialsciencejournal.org In some cases, microwave-assisted synthesis has been employed to facilitate the reaction. researchgate.net

Bonding Modes of Isothiocyanate Ligands (N-bonded vs. S-bonded)

The thiocyanate (B1210189) ion (SCN⁻), which is isomeric to the isothiocyanate group, is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.orglibretexts.orgwikipedia.org This leads to two primary bonding modes:

N-bonded (isothiocyanato): The ligand coordinates through the nitrogen atom (M-NCS).

S-bonded (thiocyanato): The ligand coordinates through the sulfur atom (M-SCN).

The preferred bonding mode is influenced by several factors, most notably the nature of the metal ion, based on the Hard and Soft Acids and Bases (HSAB) principle. mdpi.comwikipedia.org Hard metal ions, which are typically small and highly charged, prefer to bind to the hard nitrogen donor atom. wikipedia.org In contrast, soft metal ions, which are larger and more polarizable, tend to favor the softer sulfur donor atom. wikipedia.org

For example, first-row transition metals like Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) generally form N-bonded isothiocyanato complexes. wikipedia.org Conversely, heavier transition metals such as Rh(III), Ir(III), Pd(II), and Pt(II) are more likely to form S-bonded thiocyanato complexes. wikipedia.org

The coordination can be identified using infrared (IR) spectroscopy by analyzing the C-N stretching frequency (ν(C≡N)). Generally, N-bonded complexes show a ν(C≡N) band below 2100 cm⁻¹, while S-bonded complexes exhibit this band at higher frequencies. mdpi.comresearchgate.net

Linkage Isomerism in Metal Complexes

The ability of the thiocyanate ligand to bind in two different ways gives rise to a phenomenon known as linkage isomerism. wikipedia.orglibretexts.orglibretexts.org Linkage isomers are compounds that have the same chemical formula but differ in the atom through which the ligand is attached to the central metal ion. wikipedia.org

A classic example involves cobalt(III) complexes, where both [(NH₃)₅Co-NCS]²⁺ (isothiocyanato, orange) and [(NH₃)₅Co-SCN]²⁺ (thiocyanato, violet) isomers can be isolated. wikipedia.org The formation of a particular isomer can be influenced by kinetic and thermodynamic factors. wikipedia.org For instance, the S-bonded isomer may form as the kinetic product, which can then rearrange to the more thermodynamically stable N-bonded isomer. wikipedia.orgwikipedia.org In some rare cases, both N- and S-bonded thiocyanate ligands can coexist within the same metal complex. wikipedia.orgresearchgate.net

Thiourea Derivatives as Ligands

As mentioned earlier, this compound is a valuable starting material for the synthesis of N,N'-disubstituted thiourea derivatives. These compounds are excellent ligands for transition metals. The general structure of these ligands allows for chelation, where both the sulfur and a nitrogen atom can coordinate to the metal center, forming a stable ring structure. materialsciencejournal.orgresearchgate.netcardiff.ac.uk

For example, N-phenyl-N'-[5-chloro-2-methylphenyl] thiourea, synthesized from the corresponding substituted aniline (B41778) and phenyl isothiocyanate, has been shown to form complexes with various transition metals. materialsciencejournal.orgresearchgate.net In many of these complexes, the metal is coordinated through the sulfur atom of the thioamide group. materialsciencejournal.orgresearchgate.net In certain cases, such as with some nickel complexes, coordination can occur through both the sulfur and an oxygen atom if another functional group is present in the ligand. materialsciencejournal.orgresearchgate.net

The coordination of these thiourea derivatives can lead to complexes with specific geometries, such as square planar or tetrahedral, depending on the metal ion and the stoichiometry of the ligands. materialsciencejournal.orgresearchgate.net

Design Principles for Novel Ligands incorporating this compound

The reactivity of the isothiocyanate group in this compound provides a platform for the rational design of novel ligands with tailored properties. The "functionalized congener" approach is a powerful strategy in this regard. nih.gov This approach involves starting with a known molecular scaffold and systematically introducing functional groups to modulate its properties.

By reacting this compound with various amines containing additional functional groups, a diverse library of thiourea-based ligands can be generated. researchgate.netnih.govresearchgate.net These additional functionalities can be chosen to:

Introduce new coordination sites: Incorporating other donor atoms (e.g., oxygen, phosphorus) can lead to polydentate ligands with higher stability and different coordination geometries.

Modify electronic properties: Attaching electron-donating or electron-withdrawing groups to the phenyl rings can influence the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond.

Enhance solubility: The introduction of hydrophilic groups can improve the water solubility of the resulting ligands and their metal complexes. nih.gov

Incorporate reporter groups: Fluorescent tags or spin labels can be attached to create probes for biological imaging or spectroscopic studies. nih.gov

Create reactive ligands: By including a reactive group, the ligand can be designed to bind irreversibly to a target molecule, which is a useful strategy in drug design. nih.govnih.gov

This modular approach allows for the systematic exploration of the structure-property relationships of the resulting metal complexes, paving the way for the development of new materials with specific catalytic, electronic, or biological functions.

Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

The isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is fundamental to its use in synthesizing a wide range of organic compounds. smolecule.com The general mechanism involves the addition of a nucleophile to the central carbon of the -N=C=S group, followed by proton transfer to the nitrogen or sulfur atom.

The reaction between 2-methylphenyl isothiocyanate and primary or secondary amines is a well-established method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. mdpi.com This reaction proceeds readily, often at room temperature, by the addition of the amine's nucleophilic nitrogen atom to the electrophilic carbon of the isothiocyanate. mdpi.comresearchgate.net The resulting product is a stable thiourea, a class of compounds with significant applications in various fields, including pharmaceuticals and organocatalysis. nih.gov

The general scheme for this reaction is as follows:

2-CH₃C₆H₄NCS + R¹R²NH → 2-CH₃C₆H₄NHC(=S)NR¹R²

This straightforward condensation provides high yields and allows for great structural diversity in the synthesized thioureas. mdpi.comresearchgate.net For example, reacting this compound with various amines produces a library of thiourea derivatives with differing substituents (R¹ and R²). mdpi.com

This compound reacts with alcohols to yield O-alkyl N-(2-methylphenyl)thiolcarbamates (also known as thiocarbamates or thiourethanes). nih.gov This reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate's central carbon. The stability and products of these reactions can be influenced by the structure of the alcohol. nih.gov While reactions with long-chain alcohols like n-hexanol tend to exclusively produce the expected N-aryl-O-alkyl carbamates, reactions with smaller-chain alcohols may also yield symmetrical 1,3-disubstituted thioureas as byproducts. nih.gov The process can sometimes be facilitated by acid catalysis.

The general reaction is:

2-CH₃C₆H₄NCS + R-OH → 2-CH₃C₆H₄NHC(=S)OR

These thiolcarbamate esters are less stable than the corresponding thiourea derivatives. researchgate.net

The reaction of this compound with hydrazine (B178648) and its derivatives is a key method for synthesizing various nitrogen-containing heterocyclic compounds. vulcanchem.com When reacted with substituted hydrazines, the initial addition product, a thiosemicarbazide (B42300), can undergo intramolecular cyclization. arkat-usa.orgrsc.org For instance, the reaction with alkyl hydrazines can lead to the formation of 1-alkyl-3-(2-methylphenyl)-Δ³-1,2,4-triazoline-5-thiones. rsc.org Similarly, reactions with acylhydrazides can, through a sequence of steps, yield substituted 1,3,4-oxadiazoles. nih.gov These reactions demonstrate the utility of this compound as a building block for complex heterocyclic systems. vulcanchem.comnih.gov

Reaction with Alcohols to Form Thiolcarbamate Esters

Gas Phase Reactions with Radicals (e.g., OH Radicals)

Beyond its role in synthetic chemistry, this compound is involved in atmospheric chemical processes. Its gas-phase reactions, particularly with hydroxyl (OH) radicals, are crucial for determining its environmental fate. chemicalbook.comchemicalbook.com The OH radical is a primary oxidant in the troposphere, and its reaction with volatile organic compounds is a major degradation pathway.

The rate constant for the gas-phase reaction of this compound with OH radicals has been determined experimentally. Using a smog chamber coupled with a mass analyzer, the relative rate constants for several isothiocyanates were measured at 297 ± 2 K. researchgate.net For this compound, the reaction with OH radicals is a significant atmospheric removal process. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the reaction mechanisms between isothiocyanates and OH radicals, considering pathways like formal hydrogen transfer and radical adduct formation. chemrxiv.org

| Isothiocyanate Compound | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Methyl isothiocyanate | 12.8 |

| Ethyl isothiocyanate | Not specified in source |

| Allyl isothiocyanate | Not specified in source |

| Phenyl isothiocyanate | Not specified in source |

| This compound | Range of 12.8 to 99.5 for all tested compounds |

| Benzoyl isothiocyanate | Not specified in source |

| 4-Methoxyphenyl (B3050149) isothiocyanate | Not specified in source |

Note: The specific rate constant for this compound was not individually reported in the abstract, but falls within the cited range for the group of compounds studied.

The rate constant of the reaction with OH radicals is directly used to calculate the atmospheric lifetime of this compound. The lifetime (τ) can be estimated using the formula:

τ = 1 / (k[OH]) where k is the reaction rate constant and [OH] is the average tropospheric concentration of hydroxyl radicals.

Based on the range of rate constants determined for a series of isothiocyanates (12.8 to 99.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹), their calculated tropospheric lifetimes ranged from 3.5 to 18.8 hours. researchgate.net This indicates that the reaction with OH radicals is an efficient sink for these compounds, preventing their long-range transport and accumulation in the atmosphere. researchgate.net The oxidation of methylphenyl radicals (related structures) with O₂ has been shown to be a plausible source of OH radicals, highlighting the complex interplay of these compounds in atmospheric chemistry. rsc.org

Determination of Rate Constants

Influence of Substituents on Reactivity

The nature and position of substituents on the aromatic ring of aryl isothiocyanates can either enhance or diminish the reactivity of the isothiocyanate moiety.

The electronic effect of a substituent alters the electron density at the reaction center. The methyl group in this compound is an electron-donating group (EDG). Generally, electron-donating groups increase the electron density on the phenyl ring and, by extension, can slightly reduce the electrophilicity of the isothiocyanate carbon. This effect can be observed in comparison to isothiocyanates bearing electron-withdrawing groups (EWGs). For instance, studies on the hydrolysis of aryl isothiocyanates have shown that electron-releasing substituents tend to favor the reaction. rsc.org

Conversely, the presence of strong electron-withdrawing groups, such as a nitro group or the nitrogen atom in a pyridine (B92270) ring, enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. nih.gov For example, 3-pyridyl-isothiocyanate is a highly effective H₂S donor due to the electron-deficient nature of the pyridine ring. nih.gov Similarly, the presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring introduces significant electronic effects that influence the reactivity of the isothiocyanate group. smolecule.com

Theoretical studies on the gas-phase reaction of various substituted isothiocyanates with OH radicals determined the following rate constants, illustrating the impact of different substituents on reactivity.

| Compound | Substituent | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

| Phenyl isothiocyanate | -H | 12.8 |

| This compound | -CH₃ (ortho) | 30.0 |

| 4-Methoxyphenyl isothiocyanate | -OCH₃ (para) | 99.5 |

| Benzoyl isothiocyanate | -C(O)Ph | 13.9 |

| This table is based on data from a study on the gas-phase reactions of isothiocyanates. researchgate.net |

Steric hindrance plays a crucial role in the reactivity of ortho-substituted compounds. The methyl group at the ortho-position in this compound creates steric congestion around the isothiocyanate functional group. ias.ac.in This bulkiness can hinder the approach of nucleophiles to the electrophilic carbon atom, thereby slowing down the reaction rate compared to its meta- or para-isomers, or to the unsubstituted phenyl isothiocyanate. rsc.orgrsc.org

This steric retardation is a common phenomenon observed in reactions of ortho-substituted benzene (B151609) derivatives. ias.ac.inresearchgate.net For example, in the synthesis of certain thiourea derivatives, a lower yield was observed for the product derived from o-toluidine (B26562) (2-methylaniline) compared to other amines, an outcome that can be partly attributed to the steric effect of the ortho-methyl group. beilstein-journals.org Similarly, studies on the H₂S releasing properties of various iodo-phenylisothiocyanates found that steric factors were particularly important for the ortho- and meta-derivatives. nih.gov The synthesis of isothiocyanates from amino acids also showed that the yield was dependent on the steric hindrance of the substituent on the amino acid side chain. mdpi.com

Electronic Effects

Reaction Mechanisms in Green Solvents

Growing environmental concerns have spurred research into the use of green solvents for chemical synthesis. Deep eutectic solvents (DESs) and bio-based solvents have emerged as viable alternatives to traditional volatile organic compounds.

The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates has been successfully carried out in a choline (B1196258) chloride:urea (B33335) (1:2) DES. nih.gov This basic DES acts as both the solvent and a catalyst. The proposed mechanism begins with a nucleophilic attack by the nitrogen atom of the anthranilic acid on the electron-deficient carbon of the isothiocyanate. This forms a thiourea intermediate, which then undergoes an intramolecular cyclization via the attack of the carboxylic acid group, leading to the final quinazolinone product after dehydration. nih.gov The efficiency of this reaction is pH-dependent, with basic DESs providing higher yields. nih.gov

| Deep Eutectic Solvent (Choline Chloride based) | Molar Ratio | Yield (%) of 2-Mercapto-3-phenylquinazolin-4(3H)-one |

| Urea | 1:2 | 63 |

| Glycerol | 1:2 | 31 |

| Ethylene Glycol | 1:2 | 27 |

| Malonic Acid | 1:1 | 24 |

| Glucose | 2:1 | 19 |

| This table is based on data from the synthesis of quinazolinones in various deep eutectic solvents. nih.gov |

Another example involves the use of sabinene, a bio-sourced solvent, for the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridine (B31603) derivatives and isothiocyanates. semanticscholar.orgmdpi.com The reaction mechanism proceeds through the formation of a thiourea intermediate. The tautomeric thione or thiol form of this intermediate then displaces the chlorine atom on the pyridine ring in an intramolecular nucleophilic substitution to form the final fused heterocyclic product. semanticscholar.orgmdpi.com

Cyclization Mechanisms

This compound is a valuable precursor for synthesizing various heterocyclic compounds through cyclization reactions. These reactions often proceed via the initial formation of a thiourea derivative, which then undergoes an intramolecular ring closure.

One prominent example is the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. mdpi.com This reaction involves an initial reaction between an isothiocyanate and a primary amine to form a thiourea intermediate. This intermediate possesses multiple nucleophilic sites that can attack an available nitrile group in an intramolecular cycloaddition. The resulting product can undergo a Dimroth rearrangement to yield the final stable quinazoline (B50416) derivative. mdpi.com The structure of the final product, such as 1-(2-Methylphenyl)-3-(2-phenylquinazolin-4-yl) thiourea, is confirmed through various spectroscopic methods. mdpi.com

Another significant cyclization is the palladium-catalyzed reaction of two molecules of an aryl isothiocyanate in DMSO to form 2-aminobenzothiazoles. scispace.comrsc.orgrsc.org The proposed mechanism suggests that DMSO first acts as a nucleophile, adding to one molecule of the isothiocyanate to form an active intermediate. This intermediate then reacts with a second isothiocyanate molecule. The resulting adduct chelates with the palladium catalyst, followed by an intramolecular C-H sulfurization on one of the aromatic rings to construct the thiazole (B1198619) ring, ultimately yielding the 2-aminobenzothiazole (B30445) product. rsc.orgrsc.org When two different isothiocyanates are used, such as 4-methyl-phenylisothiocyanate and 4-nitro-phenylisothiocyanate, the C-H sulfurization preferentially occurs on the more electron-rich benzene ring (the one with the methyl group). rsc.orgrsc.org

Biological Activity and Structure Activity Relationships

Anticancer Activity

Isothiocyanates are widely recognized for their potential as anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of cell death in cancerous cells and the inhibition of tumor growth.

The cytotoxic effect of 2-methylphenyl isothiocyanate on cancer cells has not been extensively documented with specific IC50 values in the public domain. However, studies on structurally related compounds provide insights into its potential activity. For instance, derivatives containing the o-tolyl group have shown promise. A thiazolidin-4-one derivative synthesized from o-tolyl isothiocyanate has been reported to inhibit proliferation in HT-29 human colon cancer cells. vulcanchem.com Furthermore, a 2-tolylthioacetamide derivative demonstrated cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

While direct data for this compound is lacking, the table below summarizes the cytotoxic activity of other relevant isothiocyanate compounds against the specified cancer cell lines, offering a comparative perspective.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 4-n-Butyl-2-methylphenyl isothiocyanate | HepG2 (Liver) | 15.3 |

| 4-n-Butyl-2-methylphenyl isothiocyanate | MCF-7 (Breast) | 12.7 |

| 4-n-Butyl-2-methylphenyl isothiocyanate | HT-29 (Colon) | 10.5 |

| Sulforaphene | HepG2 (Liver) | Not specified |

| Sulforaphene | MCF-7 (Breast) | Not specified |

| Sulforaphene | HT-29 (Colon) | Not specified |

This table presents data for structurally related compounds to provide context due to the limited direct data on this compound.

The anticancer effects of isothiocyanates are generally attributed to their ability to modulate key cellular processes that control cell survival and proliferation.

Apoptosis, or programmed cell death, is a crucial mechanism by which the body eliminates damaged or cancerous cells. Many isothiocyanates are known to be potent inducers of apoptosis. scielo.org.conih.gov Research on a 2-tolylthioacetamide derivative has shown that it induces both early and late apoptotic cell death in MCF-7 cells. nih.gov The general mechanism for isothiocyanate-induced apoptosis often involves the activation of caspase signaling pathways and the regulation of the Bcl-2 family of proteins. scielo.org.co

Isothiocyanates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.gov This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M. For example, treatment of MCF-7 and LoVo colon cancer cells with a 2-tolylthioacetamide derivative led to a concentration-dependent increase in the sub-G1 phase, which is indicative of apoptotic cells. nih.gov While direct evidence for this compound is not available, the activity of its derivatives suggests a potential role in disrupting the cancer cell cycle.

The inhibition of cancer cell proliferation is a key outcome of the cytotoxic and pro-apoptotic effects of isothiocyanates. As mentioned, a derivative of o-tolyl isothiocyanate has been shown to inhibit the proliferation of HT-29 cells. vulcanchem.com The ability of various isothiocyanates to suppress the growth of different cancer cell lines is well-documented and is a cornerstone of their anticancer potential. nih.govnih.gov

Mechanisms of Action

Cell Cycle Arrest

Antioxidant Activity

In addition to their anticancer properties, some isothiocyanates exhibit antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS). However, the antioxidant capacity of this compound itself is not well-characterized.

A study on the structurally similar 2-methoxyphenyl isothiocyanate provides valuable insights into the potential antioxidant activity. nih.gov This research demonstrated that 2-methoxyphenyl isothiocyanate showed low activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The antioxidant potential of isothiocyanates can be complex, as they can act through both direct radical scavenging and indirect mechanisms, such as the induction of cellular antioxidant enzymes. mdpi.com

The table below summarizes the antioxidant activity of 2-methoxyphenyl isothiocyanate from the aforementioned study.

| Antioxidant Assay | Compound | Activity |

| DPPH Radical Scavenging | 2-Methoxyphenyl isothiocyanate | Low activity |

This data is for the structurally related compound 2-Methoxyphenyl isothiocyanate and is used to infer potential activity for this compound.

Hydroxyl Radical Scavenging Activity

This compound has demonstrated the ability to scavenge free radicals. In one study, its free radical scavenging potential was assessed using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The half-maximal DPPH radical scavenging concentration (IC50) for 2-methoxyphenyl isothiocyanate was determined to be 3.90 mM. nih.gov This indicates its capacity to directly interact with and neutralize free radicals, although its activity in this specific assay was found to be the lowest among the methoxyphenyl isothiocyanate isomers tested. nih.gov

Another study points to the general antioxidant properties of isothiocyanates, which can act as both direct and indirect antioxidants. researchgate.net Direct antioxidant activity involves the scavenging of reactive oxygen species (ROS), while indirect activity is related to the induction of phase II detoxification enzymes. researchgate.netoregonstate.edu

Comparison with other Isothiocyanates and Biological Antioxidants

When compared to other isothiocyanates, the antioxidant activity of this compound shows some variability depending on the specific assay and the structural characteristics of the compared compounds. For instance, in the DPPH free radical scavenging assay, 2-methoxyphenyl isothiocyanate (IC50 of 3.90 mM) was less potent than phenyl isothiocyanate (IC50 of 1.08 mM), 3-methoxyphenyl (B12655295) isothiocyanate (IC50 of 1.16 mM), 4-methoxyphenyl (B3050149) isothiocyanate (IC50 of 1.25 mM), and 4-methylphenyl isothiocyanate (IC50 of 1.45 mM). nih.gov This suggests that the position of the methoxy (B1213986) group on the phenyl ring influences the radical scavenging ability, with the ortho-position in 2-methoxyphenyl isothiocyanate resulting in lower activity in this particular test. nih.gov

In an oxidative stability test using the Rancimat method, 2-methoxyphenyl isothiocyanate exhibited a protection factor (PF) of 1.7 at a concentration of 3.23 mM. tandfonline.com This was comparable to allyl isothiocyanate (PF = 1.7) and 3-methoxyphenyl isothiocyanate (PF = 1.7), but lower than phenyl isothiocyanate (PF = 2.5). tandfonline.com

The antioxidant mechanisms of isothiocyanates are multifaceted and can involve both direct scavenging of free radicals and the activation of cellular antioxidant defense systems. researchgate.netoregonstate.edu Some isothiocyanates, like sulforaphane (B1684495), are known to be potent indirect antioxidants by activating the Nrf2 pathway, which leads to the production of various antioxidant and detoxification enzymes. oregonstate.edumdpi.com

Table 1: Comparison of Antioxidant Activity of Various Isothiocyanates

| Compound | DPPH IC50 (mM) | Rancimat Protection Factor (at 3.23 mM) |

| 2-Methoxyphenyl isothiocyanate | 3.90 nih.gov | 1.7 tandfonline.com |

| Phenyl isothiocyanate | 1.08 nih.gov | 2.5 tandfonline.com |

| 3-Methoxyphenyl isothiocyanate | 1.16 nih.gov | 1.7 tandfonline.com |

| 4-Methoxyphenyl isothiocyanate | 1.25 nih.gov | No protective effect tandfonline.com |

| 4-Methylphenyl isothiocyanate | 1.45 nih.gov | No protective effect tandfonline.com |

| Allyl isothiocyanate | Not available | 1.7 tandfonline.com |

Mechanisms of Antioxidant Action (FHT, RAF, SET)

Theoretical studies on various isothiocyanates have explored their mechanisms of scavenging hydroxyl radicals (HO•), a highly reactive free radical. nih.govchemrxiv.orgroyalsocietypublishing.org The primary mechanisms investigated are Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). nih.govchemrxiv.orgroyalsocietypublishing.org

Formal Hydrogen Transfer (FHT): This mechanism involves the direct donation of a hydrogen atom from the antioxidant to the radical. The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the C-H bonds in the molecule. nih.gov

Radical Adduct Formation (RAF): In this process, the radical adds to a site of unsaturation (like a double bond) within the antioxidant molecule. nih.govchemrxiv.orgroyalsocietypublishing.org This is a significant mechanism for antioxidants containing π-bonds. chemrxiv.orgroyalsocietypublishing.org

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the radical. The ionization potential (IP) of the antioxidant is a key parameter for this mechanism. chemrxiv.org

Anti-inflammatory Activity

Inhibition of COX-2 Enzyme

This compound has demonstrated significant anti-inflammatory activity through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govtandfonline.com Overproduction of prostaglandins, synthesized by COX-2, is associated with various inflammatory disorders. nih.gov

In a study evaluating the anti-inflammatory effects of several isothiocyanates, 2-methoxyphenyl isothiocyanate exhibited a remarkable 99% inhibition of the human COX-2 enzyme at a concentration of 50 μM. nih.govtandfonline.com This level of inhibition was comparable to that of phenyl isothiocyanate (98.9% inhibition) and the positive control, indomethacin (B1671933) (98.9% inhibition at 10 μM). nih.govtandfonline.com This potent inhibition of COX-2 suggests a strong potential for this compound in modulating inflammatory processes. nih.govtandfonline.com

Table 2: COX-2 Inhibition by Various Isothiocyanates

| Compound | Concentration (μM) | % Inhibition of COX-2 |

| 2-Methoxyphenyl isothiocyanate | 50 | 99 nih.govtandfonline.com |

| Phenyl isothiocyanate | 50 | 98.9 nih.govtandfonline.com |

| 3-(Methylsulfanyl)propyl isothiocyanate | 50 | 48 nih.govtandfonline.com |

| Allyl isothiocyanate | 50 | 19.5 nih.gov |

| 2-Phenylethyl isothiocyanate | 50 | 17.8 nih.gov |

| 4-Methylsulfanylphenyl isothiocyanate | 50 | 15.5 nih.gov |

| 4-Methylphenyl isothiocyanate | 50 | 13.6 nih.gov |

| Isopropyl isothiocyanate | 50 | 9.4 nih.gov |

| Benzyl (B1604629) isothiocyanate | 50 | No inhibition nih.govtandfonline.com |

| 4-Methoxyphenyl isothiocyanate | 50 | No inhibition nih.govtandfonline.com |

| 3-Methoxyphenyl isothiocyanate | 50 | No inhibition nih.govtandfonline.com |

| Indomethacin (Positive Control) | 10 | 98.9 nih.govtandfonline.com |

Cholinesterase Inhibitory Activity

Acetylcholinesterase Inhibition

Isothiocyanates have been investigated for their potential as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net Among several tested isothiocyanates, 2-methoxyphenyl isothiocyanate showed notable inhibitory activity against acetylcholinesterase (AChE). nih.govtandfonline.com

Specifically, 2-methoxyphenyl isothiocyanate demonstrated 57.0% inhibition of AChE at a concentration of 1.14 mM. nih.govtandfonline.com It also exhibited the best inhibitory activity with an IC50 value of 0.57 mM. nih.govtandfonline.comresearchgate.net This was more potent than its isomers, 3-methoxyphenyl isothiocyanate (61.4% inhibition at 1.14 mM) and 4-methoxyphenyl isothiocyanate (30.4% inhibition at 1.14 mM). nih.govtandfonline.com The presence of electron-donating groups like the methoxy group appears to contribute to the inhibitory activity when compared to the unsubstituted phenyl isothiocyanate, which showed only 17.9% inhibition at the same concentration. tandfonline.com

Table 3: Acetylcholinesterase (AChE) Inhibition by Various Isothiocyanates

| Compound | Concentration (mM) | % Inhibition of AChE | IC50 (mM) |

| 2-Methoxyphenyl isothiocyanate | 1.14 | 57.0 nih.govtandfonline.com | 0.57 nih.govtandfonline.comresearchgate.net |

| 3-Methoxyphenyl isothiocyanate | 1.14 | 61.4 nih.govtandfonline.com | Not reported |

| 4-Methylphenyl isothiocyanate | 1.14 | 58.4 nih.govtandfonline.com | Not reported |

| 2-Phenylethyl isothiocyanate | 1.14 | 48.1 tandfonline.com | Not reported |

| Benzyl isothiocyanate | 1.14 | 37.2 tandfonline.com | Not reported |

| 4-Methoxyphenyl isothiocyanate | 1.14 | 30.4 nih.govtandfonline.com | Not reported |

| Phenyl isothiocyanate | 1.14 | 17.9 tandfonline.com | Not reported |

Butyrylcholinesterase Inhibition

Isothiocyanates (ITCs) have been identified as a class of compounds with potential as cholinesterase inhibitors, a property relevant to the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research into a range of aromatic, arylaliphatic, and aliphatic ITCs has shown that aromatic and arylaliphatic variants are generally more effective inhibitors than their aliphatic counterparts. nih.gov

In a comparative study of eleven different isothiocyanates, derivatives of phenyl isothiocyanate demonstrated the most significant inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov While all tested compounds generally showed lower inhibitory activity toward BChE compared to AChE, the aromatic ITCs were the most potent in the series. nih.gov Specifically, 3-methoxyphenyl isothiocyanate was the most effective BChE inhibitor, exhibiting 49.2% inhibition at a concentration of 1.14 mM. nih.govnih.gov Other related aryl isothiocyanates, such as phenyl isothiocyanate and 4-methylphenyl isothiocyanate, also displayed notable BChE inhibition. nih.gov The inhibitory activity of 2-methoxyphenyl isothiocyanate, the ortho-isomer, was also evaluated. nih.govnih.gov These findings suggest that the substitution pattern on the phenyl ring plays a critical role in the potency and selectivity of cholinesterase inhibition.

Table 1: Cholinesterase Inhibition by Selected Aromatic Isothiocyanates nih.gov

| Compound | AChE Inhibition (%)a | BChE Inhibition (%)a |

|---|---|---|

| Phenyl isothiocyanate | 17.9 ± 0.9 | 42.1 ± 0.6 |

| 4-Methylphenyl isothiocyanate | 58.4 ± 0.3 | 40.7 ± 0.8 |

| 2-Methoxyphenyl isothiocyanate | 57.0 ± 0.2 | 21.0 ± 0.5 |

| 3-Methoxyphenyl isothiocyanate | 61.4 ± 0.3 | 49.2 ± 0.7 |

All compounds were tested at a concentration of 1.14 mM.

Antibacterial Activity